

Rediocide C diterpenoid family characteristics

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Compound of Interest

Compound Name: *Rediocide C*

Cat. No.: *B13386213*

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An In-Depth Technical Guide to the Rediocide Diterpenoid Family

Introduction

The Rediocide diterpenoids are a group of naturally occurring compounds isolated from the roots of *Trigonostemon reidioides* (Kurz) Craib, a plant belonging to the Euphorbiaceae family. [1][2] These compounds are classified as daphnane diterpenoids.[1] While the user query specifically requested information on "**Rediocide C**," the available scientific literature primarily details the characteristics and bioactivities of Rediocide A and Rediocide G. This guide will, therefore, focus on the broader Rediocide family, with a specific emphasis on the well-documented Rediocide A.

Core Structure and Family Characteristics

The Rediocide family belongs to the daphnane ester class of diterpenoids.[3] Members of this family, such as Rediocide A and Rediocide G, have been isolated and their structures elucidated.[1] These compounds have garnered interest for their potent biological activities, including cytotoxic effects against various cancer cell lines and immunomodulatory properties.

Biological Activity of Rediocide A

Rediocide A has been identified as a promising agent in cancer immunotherapy, specifically for its ability to overcome tumor immuno-resistance to Natural Killer (NK) cells. It has also been shown to induce G-protein-coupled receptor (GPCR) desensitization.

Immunomodulatory Effects on NK Cell-Mediated Cytotoxicity

Rediocide A enhances the ability of NK cells to kill non-small cell lung cancer (NSCLC) cells. This is achieved, in part, by down-regulating the expression of CD155 on tumor cells, which is a ligand for the inhibitory receptor TIGIT on NK cells.

Table 1: Effect of Rediocide A on NK Cell-Mediated Lysis of NSCLC Cells

Cell Line	Treatment (100 nM Red-A)	Fold Increase in Lysis
A549	24 hours	3.58-fold
H1299	24 hours	1.26-fold

Table 2: Effect of Rediocide A on Granzyme B and IFN- γ Levels

Cell Line	Parameter	Increase after 100 nM Red-A Treatment
A549	Granzyme B	48.01%
H1299	Granzyme B	53.26%
A549	IFN- γ	3.23-fold
H1299	IFN- γ	6.77-fold

Table 3: Down-regulation of CD155 Expression by Rediocide A

Cell Line	Decrease in CD155 Expression after Red-A Treatment
A549	14.41%
H1299	11.66%

GPCR Desensitization

Rediocide A has been found to inhibit calcium mobilization mediated by the Methuselah (Mth) receptor, a *Drosophila* GPCR. This effect is not due to direct receptor antagonism but rather a more general mechanism involving the activation of conventional protein kinase C (PKC), leading to GPCR desensitization and internalization.

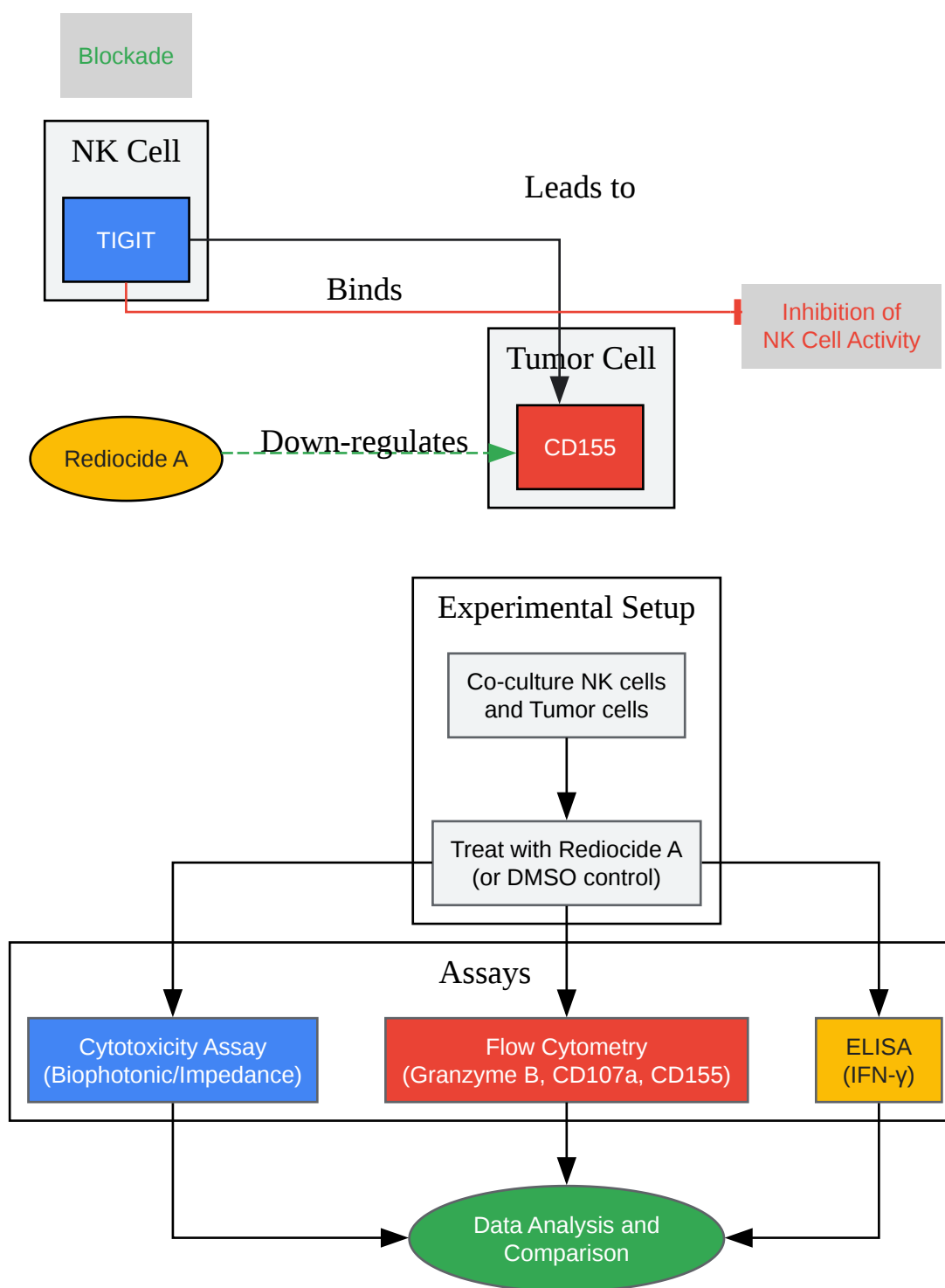
Experimental Protocols

NK Cell-Mediated Cytotoxicity Assay

- **Cell Culture:** NK cells were co-cultured with A549 or H1299 non-small cell lung cancer cells.
- **Treatment:** Cells were treated with 10 or 100 nM Rediocide A for 24 hours. A 0.1% dimethyl sulphoxide (DMSO) solution was used as a vehicle control.
- **Detection:** NK cell-mediated cytotoxicity was measured using a biophotonic cytotoxicity and impedance assay.
- **Flow Cytometry:** Degranulation (CD107a expression), granzyme B levels, NK cell-tumor cell conjugates, and ligand profiling were analyzed by flow cytometry.
- **ELISA:** Interferon- γ (IFN- γ) production was quantified by enzyme-linked immunosorbent assay (ELISA).

Signaling Pathways and Workflows

Below are diagrams illustrating the key signaling pathway affected by Rediocide A and a general experimental workflow for assessing its activity.



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References

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